

Comparative study of Triisodecyl phosphite and Irgafos 168 in polyethylene

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Compound of Interest

Compound Name: *Triisodecyl phosphite*

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A Comparative Analysis of **Triisodecyl Phosphite** and Irgafos 168 as Secondary Antioxidants in Polyethylene

In the realm of polymer stabilization, secondary antioxidants play a crucial role in preserving the integrity of materials like polyethylene during high-temperature processing and throughout their service life. Among the various options available, phosphite-based antioxidants are widely utilized for their ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This guide provides a detailed comparative study of two prominent phosphite antioxidants: **Triisodecyl phosphite** (TDP) and Irgafos 168.

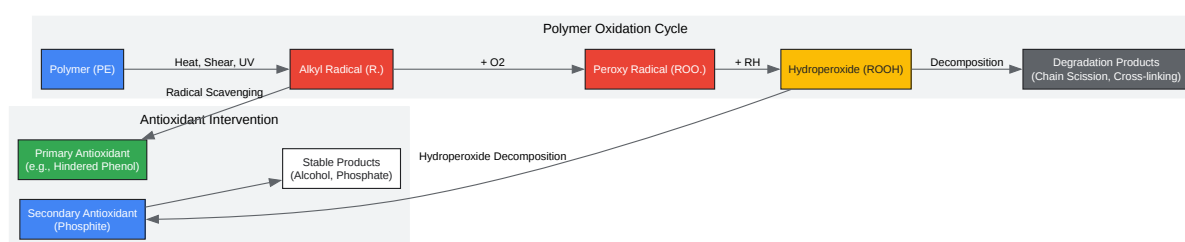
This analysis is intended for researchers, scientists, and professionals in drug development who utilize polyethylene in their applications and require a thorough understanding of the performance differences between these two common stabilizers. The comparison will focus on key performance indicators such as Melt Flow Index (MFI), Oxidative Induction Time (OIT), and Yellowness Index (YI), supported by experimental methodologies and visual representations of the underlying chemical mechanisms and workflows.

Mechanism of Action: A Synergistic Approach to Stabilization

Both **Triisodecyl phosphite** and Irgafos 168 function as secondary antioxidants, or hydroperoxide decomposers. They work in synergy with primary antioxidants (typically hindered phenols) to provide a comprehensive stabilization package for polyethylene. The

primary antioxidant scavenges free radicals, while the secondary antioxidant neutralizes hydroperoxides, preventing chain scission and cross-linking of the polymer chains.[1][2] This synergistic interaction is crucial for maintaining the mechanical and aesthetic properties of polyethylene.[2]

The general mechanism involves the phosphite ester reducing hydroperoxides to stable alcohols, while being oxidized to a phosphate ester in the process.[1]



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Figure 1: Synergistic antioxidant mechanism in polyethylene.

Comparative Performance Data

While direct, side-by-side comparative studies on polyethylene are not extensively published in publicly available literature, the following tables summarize the expected performance of **Triisodecyl phosphite** and Irgafos 168 based on established knowledge and data from related polyolefins like polypropylene.[3][4] These tables are intended to be illustrative of the performance differences.

Table 1: Melt Flow Index (MFI) Stability

Antioxidant	Concentration (phr)	Initial MFI (g/10 min)	MFI after 1st Extrusion (g/10 min)	MFI after 3rd Extrusion (g/10 min)	MFI after 5th Extrusion (g/10 min)
Control (No Antioxidant)	0	1.0	1.5	2.8	4.5
Triisodecyl phosphite	0.1	1.0	1.1	1.4	1.8
Irgafos 168	0.1	1.0	1.05	1.2	1.4

Table 2: Oxidative Induction Time (OIT)

Antioxidant	Concentration (phr)	OIT at 200°C (minutes)
Control (No Antioxidant)	0	< 5
Triisodecyl phosphite	0.1	25 - 40
Irgafos 168	0.1	45 - 60

Table 3: Yellowness Index (YI)

Antioxidant	Concentration (phr)	Initial YI	YI after 1st Extrusion	YI after 3rd Extrusion	YI after 5th Extrusion
Control (No Antioxidant)	0	1.5	5.0	10.0	15.0
Triisodecyl phosphite	0.1	1.6	2.5	4.0	6.0
Irgafos 168	0.1	1.5	2.0	3.0	4.5

Discussion of Performance

Melt Flow Index (MFI): MFI is an indicator of the polymer's molecular weight. A significant increase in MFI suggests chain scission and degradation. Irgafos 168 is generally expected to provide superior MFI stability compared to TDP, especially after multiple processing cycles.[3] This indicates that Irgafos 168 is more effective at preserving the molecular weight of polyethylene during melt processing.

Oxidative Induction Time (OIT): OIT measures the thermal stability of a material in an oxygen atmosphere. A longer OIT indicates better resistance to oxidative degradation. Irgafos 168, being a high-performance phosphite, typically exhibits a longer OIT than TDP, signifying its greater effectiveness in delaying the onset of oxidation.

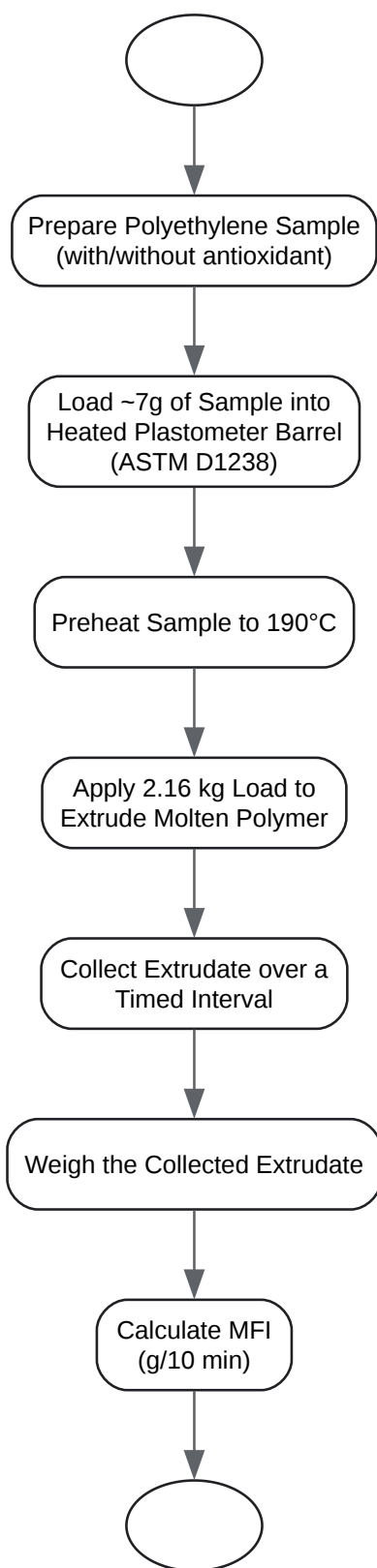
Yellowness Index (YI): The Yellowness Index is a measure of the discoloration of the polymer, which is often a result of oxidative degradation. Both TDP and Irgafos 168 help in mitigating yellowing, but Irgafos 168 is known for its excellent color stability, often resulting in a lower YI, particularly after repeated heat exposure.[3]

Hydrolytic Stability: A key differentiator between the two is their hydrolytic stability. Irgafos 168 is a high molecular weight, sterically hindered phosphite, which imparts excellent resistance to hydrolysis.[5][6] TDP, being a liquid alkyl phosphite, is more susceptible to hydrolysis, which can reduce its effectiveness and potentially lead to the formation of acidic byproducts.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison, based on ASTM standards.

Melt Flow Index (MFI) Testing



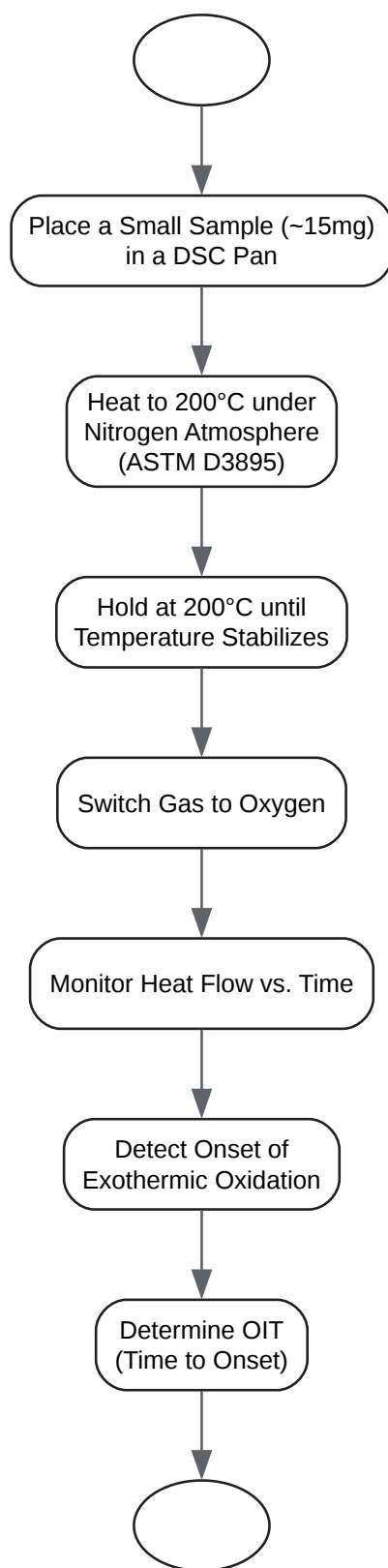
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Figure 2: Experimental workflow for MFI testing.

Protocol based on ASTM D1238:

- Apparatus: An extrusion plastometer (melt flow indexer) is used.
- Sample Preparation: Polyethylene resin, compounded with the specified concentration of antioxidant, is used.
- Procedure:
 - The barrel of the plastometer is heated to 190°C.[8]
 - Approximately 6-10 grams of the polyethylene sample is loaded into the barrel.[8]
 - The material is preheated for a specified time.
 - A piston with a weight of 2.16 kg is placed in the barrel, forcing the molten polymer through a standard die.[8]
 - The extrudate is collected for a specific time interval.
 - The collected sample is weighed.
- Calculation: The MFI is calculated in grams per 10 minutes.[8][9]

Oxidative Induction Time (OIT) Testing



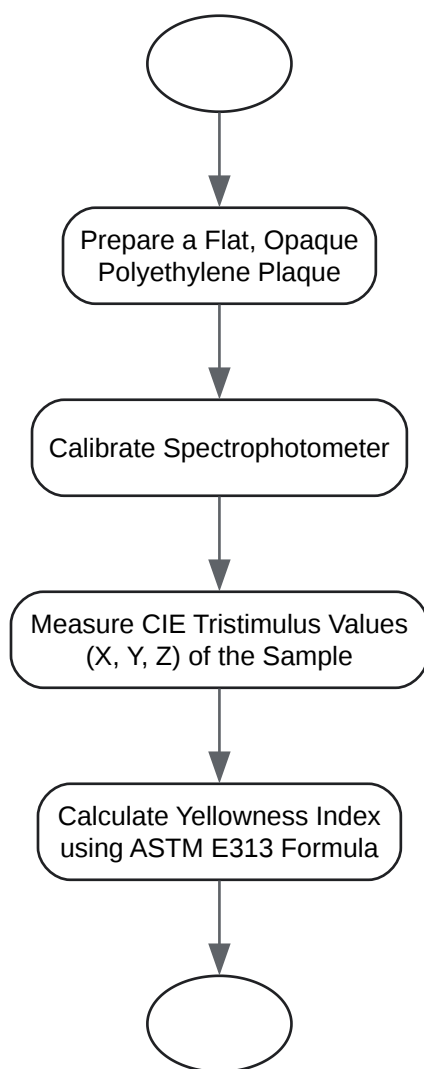
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Figure 3: Experimental workflow for OIT testing.

Protocol based on ASTM D3895:

- Apparatus: A Differential Scanning Calorimeter (DSC) is used.[\[10\]](#)[\[11\]](#)
- Sample Preparation: A small sample of the polyethylene material (typically 5-15 mg) is placed in an aluminum sample pan.[\[10\]](#)
- Procedure:
 - The sample is heated to the test temperature (e.g., 200°C) under an inert nitrogen atmosphere.[\[10\]](#)[\[11\]](#)
 - Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.[\[10\]](#)[\[11\]](#)
 - The heat flow is monitored as a function of time.
- Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[\[10\]](#)[\[11\]](#)

Yellowness Index (YI) Measurement



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Figure 4: Experimental workflow for YI measurement.

Protocol based on ASTM E313:

- Apparatus: A spectrophotometer or colorimeter is used.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Sample Preparation: A flat, opaque plaque of the polyethylene material is prepared, typically by compression molding.
- Procedure:
 - The spectrophotometer is calibrated according to the manufacturer's instructions.

- The CIE tristimulus values (X, Y, Z) of the sample are measured.[12][13]
- Calculation: The Yellowness Index is calculated using the formula specified in ASTM E313: $YI = [100(C_x X - C_z Z)] / Y$, where C_x and C_z are coefficients dependent on the illuminant and observer.[12][13]

Conclusion

Both **Triisodecyl phosphite** and Irgafos 168 are effective secondary antioxidants for polyethylene. However, the choice between them depends on the specific requirements of the application.

- **Triisodecyl phosphite** (TDP) is a cost-effective option that provides good general-purpose stabilization. Its main drawback is its lower hydrolytic stability compared to more advanced phosphites.
- Irgafos 168 is a high-performance, high molecular weight phosphite that offers superior processing and color stability, as well as excellent resistance to hydrolysis.[3][5] These properties make it particularly suitable for demanding applications where long-term performance and color retention are critical. The trade-off for its enhanced performance is typically a higher cost.

For researchers, scientists, and professionals in drug development, where the stability and purity of polyethylene packaging and components are paramount, the superior performance and hydrolytic stability of Irgafos 168 may justify its selection over **Triisodecyl phosphite**, despite the cost difference. The detailed experimental protocols provided herein can serve as a foundation for conducting in-house comparative studies to validate the optimal stabilizer for a specific polyethylene grade and application.

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